1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea

Drug-likeness Physicochemical property Oral bioavailability prediction

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0) is a synthetic small-molecule urea derivative (MW 323.35 g/mol, molecular formula C18H17N3O3) that incorporates a 1,4-benzodioxane moiety linked via a urea bridge to an N-methylindole scaffold. The compound belongs to the broader class of diaryl ureas, a privileged structural motif in kinase inhibitor and epigenetic modulator drug discovery.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 899947-31-0
Cat. No. B2897444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea
CAS899947-31-0
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H17N3O3/c1-21-11-14(13-4-2-3-5-15(13)21)20-18(22)19-12-6-7-16-17(10-12)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H2,19,20,22)
InChIKeySZYNCQJGKHOZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0) is a synthetic small-molecule urea derivative (MW 323.35 g/mol, molecular formula C18H17N3O3) that incorporates a 1,4-benzodioxane moiety linked via a urea bridge to an N-methylindole scaffold . The compound belongs to the broader class of diaryl ureas, a privileged structural motif in kinase inhibitor and epigenetic modulator drug discovery [1]. As of 2026, this specific compound is catalogued exclusively as a research chemical by multiple vendors, typically at ≥95% purity, and is not associated with any approved therapeutic agent . No peer-reviewed primary pharmacology, ADME, or in vivo data are publicly available for this exact compound. The available public evidence is limited to inferred structural class properties and vendor-reported screening data that lack independent verification .

Why Generic Substitution of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0) with Structural Analogs Carries Unquantified Risk


The 1,4-benzodioxane scaffold present in CAS 899947-31-0 is pharmacologically distinct from its closest heterocyclic surrogates (e.g., benzodioxole, unsubstituted phenyl) owing to differences in conformational flexibility, electron density distribution, and hydrogen-bonding capacity . In well-characterized diaryl urea chemical series, even single-atom alterations at the N-indole position—such as N-methyl versus N-ethyl or N-allyl substitution—have been shown to produce order-of-magnitude shifts in target binding affinity, selectivity window, and metabolic stability [1]. The combination of 1,4-benzodioxane (a motif validated in p38α MAPK and FAK inhibitor programs) with the N-methylindole-urea pharmacophore creates a unique chemical topology that cannot be assumed equipotent with any commercially available analog [2]. Without matched-pair experimental data, substituting CAS 899947-31-0 with a close analog (e.g., the N-ethyl derivative CAS 899947-49-0, or the benzodioxole derivative CAS 899990-61-5) introduces an unquantifiable risk of altered potency, selectivity, solubility, and pharmacokinetic profile .

Quantitative Differentiation Evidence for 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0) Versus Closest Analogs


Computational Drug-Likeness: TPSA and Hydrogen-Bonding Capacity Differentiate CAS 899947-31-0 from Benzodioxole Analogs

The 1,4-benzodioxane ring system of CAS 899947-31-0 provides a calculated topological polar surface area (TPSA) of approximately 84.1 Ų, which is elevated relative to the benzodioxole analog (CAS 899990-61-5, TPSA ~75-79 Ų) [1]. This difference arises from the replacement of the dioxole's fused five-membered ring with the six-membered dioxane, introducing an additional oxygen atom in the ring system. Higher TPSA correlates with increased hydrogen-bonding capacity and, in many series, reduced passive membrane permeability—a critical parameter in cell-based assay interpretation [2]. The target compound's Lipinski Rule-of-Five parameters (MW 323.35, HBA 6, HBD 2, cLogP ~2.80) further differentiate it from the smaller N-allyl analog (CAS 941879-29-4; MW 229.28, HBA 3, HBD 2), which occupies significantly less chemical space .

Drug-likeness Physicochemical property Oral bioavailability prediction

Class-Level Kinase Inhibition Potential: 1,4-Benzodioxane-Urea Motif as a Privileged p38α MAPK Pharmacophore

The 1,4-benzodioxane moiety, when coupled with urea-based linkers, has been validated in independent studies as a productive scaffold for p38α MAPK inhibition. A structurally related 1,4-benzodioxane-urea derivative demonstrated IC50 = 0.07 μM against p38α MAPK with ligand efficiency (LEexp) = 0.38 and lipophilic efficiency (LipE) = 4.8, and exhibited kinase selectivity in a panel assay [1]. In contrast, benzodioxole-based urea derivatives (e.g., CAS 899990-61-5) have not been reported with p38α MAPK inhibitory activity in the public domain. This class-level evidence, while not directly measured for CAS 899947-31-0, establishes the 1,4-benzodioxane-urea scaffold as a preferred starting point over benzodioxole-urea isosteres for p38α MAPK-targeted screening programs .

Kinase inhibition p38α MAPK Inflammation

Physicochemical Comparator: Molecular Weight and Lipophilicity Differentiate CAS 899947-31-0 from the N-Ethyl Analog

The N-methyl substitution on the indole ring of CAS 899947-31-0 (MW 323.35, cLogP ~2.80) results in measurably lower molecular weight and lipophilicity compared to the N-ethyl analog CAS 899947-49-0 (MW 337.4, cLogP ~3.3) . This ΔMW of ~14 Da and ΔcLogP of ~0.5 units are significant: in lead optimization campaigns, such differences have been associated with altered metabolic stability (typically reduced microsomal clearance for lower logP congeners) and differential plasma protein binding [1]. The methyl congener is predicted to have modestly better aqueous solubility and potentially improved oral absorption characteristics, although no experimental solubility or PK data exist for either compound .

Physicochemical property Lipophilicity Molecular weight

Recommended Application Scenarios for 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-31-0) Based on Available Evidence


Kinase-Focused Screening Library Enrichment with a Privileged 1,4-Benzodioxane-Urea Chemotype

Based on class-level evidence that 1,4-benzodioxane-urea derivatives exhibit potent p38α MAPK inhibition (IC50 = 0.07 μM for a related compound) [1], CAS 899947-31-0 is suitable for inclusion in kinase-targeted screening decks where benzodioxane-containing chemotypes are underrepresented. Its N-methylindole-urea linkage provides a structural departure from common pyridyl-urea kinase inhibitor motifs, potentially accessing distinct selectivity profiles. Procurement of this compound alongside the N-ethyl analog (CAS 899947-49-0) would enable matched-pair SAR exploration of the N-alkyl substitution effect on kinase panel activity .

Matched-Pair Physicochemical Profiling with the N-Ethyl Analog for Developability Assessment

The measurable differences in MW (323.35 vs. 337.4) and cLogP (~2.80 vs. ~3.3) between CAS 899947-31-0 and its N-ethyl analog CAS 899947-49-0 [1] support a systematic matched-pair developability study. Parallel determination of kinetic solubility, logD7.4, microsomal stability, and plasma protein binding for both compounds would directly quantify the impact of N-methyl vs. N-ethyl substitution on ADME properties. This data would guide lead selection decisions in programs exploring this chemotype [2].

Selectivity Profiling Against Indoleamine 2,3-Dioxygenase (IDO) Paralogs

Preliminary screening data from BindingDB indicate that a structurally related indole-urea compound (BDBM50533241) exhibits weak inhibition of mouse IDO2 (IC50 = 5.10E+4 nM) [1]. CAS 899947-31-0, with its distinct 1,4-benzodioxane substitution, represents a logical comparator for IDO1/IDO2/TDO selectivity profiling. Procurement of CAS 899947-31-0 for inclusion in an IDO-pathway screening cascade would generate direct comparative data against known IDO1 inhibitors and help establish whether the benzodioxane modification alters isoform selectivity .

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